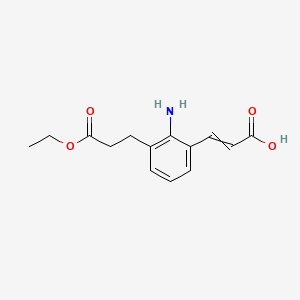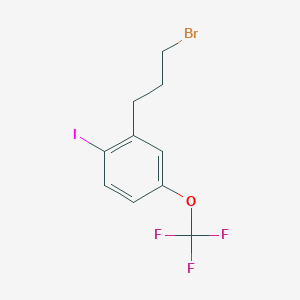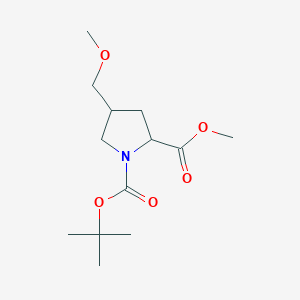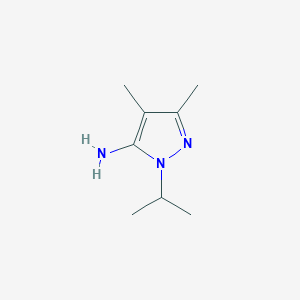
1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine can be synthesized through the methylation of pyrazole followed by amination. The process typically involves:
Methylation: Pyrazole reacts with methylating agents such as iodomethane or bromomethane to form 3-methylpyrazole.
Amination: The 3-methylpyrazole is then reacted with ammonia to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amine group, to form various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
1-Isopropyl-3-methyl-1H-pyrazol-5-amine: Similar in structure but with one less methyl group.
1,3-Dimethyl-1H-pyrazol-5-amine: Lacks the isopropyl group.
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol: Contains a hydroxyl group instead of an amine.
Uniqueness: 1-Isopropyl-3,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4,5-dimethyl-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-5(2)11-8(9)6(3)7(4)10-11/h5H,9H2,1-4H3 |
InChI Key |
OPNIZLNYKNTTKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


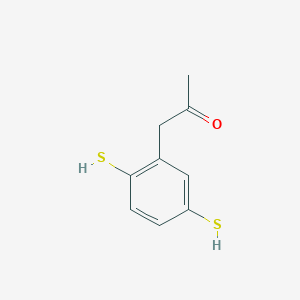

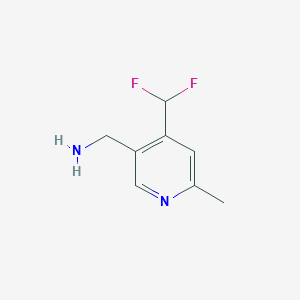
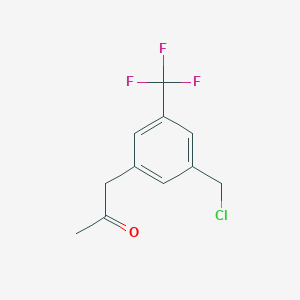
![8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)
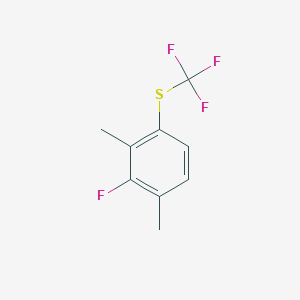
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
